1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one is an organic compound with significant interest in various fields of chemistry and industry. This compound features a bromomethyl group, a mercapto group, and a chloropropanone moiety, making it a versatile molecule for synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and thiolation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to yield thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or iodine, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation of the mercapto group can produce a disulfide compound.
Scientific Research Applications
1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein modifications.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The mercapto group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- 1-(2-Bromomethylphenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-6-hydroxyphenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-6-aminophenyl)-1-chloropropan-2-one
Uniqueness: 1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one is unique due to the presence of both bromomethyl and mercapto groups, which provide distinct reactivity and functionality. This combination allows for versatile applications in synthetic chemistry and potential biological activities that are not observed in similar compounds.
Biological Activity
1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10BrClOS
- Molecular Weight : 293.61 g/mol
- CAS Number : 1804063-01-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Nucleophilic Substitution : The bromomethyl and chloropropanone groups can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles in biological systems, such as thiol groups in proteins.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially affecting metabolic pathways and cellular functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related mercapto compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Potential
There is emerging evidence that halogenated compounds can possess anticancer properties. The presence of bromine in the structure may enhance the compound's ability to induce apoptosis in cancer cells. Studies have demonstrated that halogenated phenyl compounds can disrupt cellular signaling pathways involved in tumor growth and metastasis .
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several brominated compounds, including derivatives of this compound. The results indicated that these compounds showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Anticancer Activity Assessment
In a recent investigation published in Cancer Letters, researchers explored the cytotoxic effects of various halogenated ketones on breast cancer cell lines. The study found that this compound exhibited a dose-dependent reduction in cell viability, with an IC50 value indicating effective cytotoxicity at concentrations around 15 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H10BrClOS |
---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-sulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(13)10(12)9-7(5-11)3-2-4-8(9)14/h2-4,10,14H,5H2,1H3 |
InChI Key |
CIWUCNMFBXBCIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1S)CBr)Cl |
Origin of Product |
United States |
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